2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile
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Overview
Description
2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile is a chemical compound with the molecular formula C11H11N3OS It is known for its unique structure, which includes a cyanomethylsulfanyl group, a methoxymethyl group, and a methyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.
Introduction of the Cyanomethylsulfanyl Group: The cyanomethylsulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a cyanomethyl halide under basic conditions.
Addition of the Methoxymethyl Group: The methoxymethyl group is added through an alkylation reaction using methoxymethyl chloride in the presence of a base.
Methylation: The final step involves the methylation of the nicotinonitrile core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting or modifying their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile can be compared with other similar compounds, such as:
2-Cyanomethylsulfanyl-4-methyl-6-methoxymethyl-nicotinonitrile: Similar structure but with different positioning of the methoxymethyl and methyl groups.
2-Cyanomethylsulfanyl-4-methoxymethyl-6-ethyl-nicotinonitrile: Contains an ethyl group instead of a methyl group.
2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-pyridinonitrile: Similar structure but with a pyridine core instead of a nicotinonitrile core.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8-5-9(7-15-2)10(6-13)11(14-8)16-4-3-12/h5H,4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJQDCQPJOGFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC#N)C#N)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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